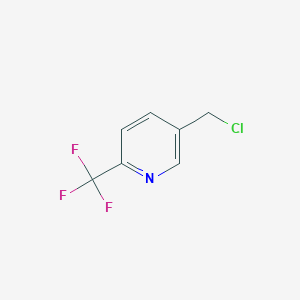

5-(Chloromethyl)-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

5-(chloromethyl)-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-3-5-1-2-6(12-4-5)7(9,10)11/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPAYPBERKUDKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378727 | |

| Record name | 5-(chloromethyl)-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386715-33-9 | |

| Record name | 5-(Chloromethyl)-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386715-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(chloromethyl)-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Chloromethyl)-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(Chloromethyl)-2-(trifluoromethyl)pyridine CAS number

An In-depth Technical Guide to 5-(Chloromethyl)-2-(trifluoromethyl)pyridine (CAS No. 386715-33-9)

Authored by a Senior Application Scientist

Introduction: A Keystone Building Block in Modern Chemistry

This compound is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry, agrochemical science, and materials development. Its value lies in the synergistic combination of two key structural features: a pyridine ring substituted with an electron-withdrawing trifluoromethyl (-CF3) group and a reactive chloromethyl (-CH2Cl) handle.[1] The trifluoromethyl group is a prized addition in drug discovery, known to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature of the parent molecule.[1][2][3] Concurrently, the chloromethyl group provides a versatile reaction site for nucleophilic substitution, enabling the straightforward elaboration of the pyridine scaffold into more complex target molecules.[1] This dual functionality makes this compound a privileged intermediate in the synthesis of novel active ingredients for the pharmaceutical and agrochemical industries, where trifluoromethylpyridine (TFMP) derivatives are found in numerous commercial products.[1][2][3] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and analytical validation for professionals in the field.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its effective application in synthesis and research. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 386715-33-9 | [4][5][6] |

| Molecular Formula | C7H5ClF3N | [1][4][6] |

| Molecular Weight | 195.57 g/mol | [1][4][6] |

| IUPAC Name | This compound | [6] |

| SMILES | C1=CC(=NC=C1CCl)C(F)(F)F | [6] |

| InChI Key | PRPAYPBERKUDKO-UHFFFAOYSA-N | [6] |

| EC Number | 640-114-3 | [6] |

Synthesis Methodologies: Pathways to a Versatile Intermediate

The synthesis of this compound can be approached from different precursors, allowing for flexibility based on the availability of starting materials. The following protocols represent validated methods, explained with mechanistic rationale to guide experimental design.

Protocol 1: Synthesis from [6-(Trifluoromethyl)pyridin-3-yl]methanol

This common laboratory-scale synthesis involves the conversion of a primary alcohol to a reactive alkyl chloride via a two-step, one-pot procedure. The causality behind this method is the transformation of the hydroxyl group, a poor leaving group, into a sulfonate ester (mesylate), which is an excellent leaving group for subsequent nucleophilic substitution by a chloride ion.

Experimental Protocol:

-

Vessel Preparation: Under a nitrogen atmosphere, dissolve [6-(trifluoromethyl)pyridin-3-yl]methanol (1.0 eq) in anhydrous dichloromethane.[7]

-

Base Addition: Add triethylamine (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7] The triethylamine acts as a base to neutralize the HCl generated during the subsequent mesylation step, while DMAP catalyzes the reaction.

-

Mesylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.5 eq) dropwise.[7] The reaction is highly exothermic, and maintaining a low temperature is critical to prevent side reactions. Stir at 0 °C for 1 hour.

-

Chlorination: Allow the mixture to warm to room temperature and stir for an additional 22 hours.[7] During this time, the chloride ions present in the reaction mixture (from triethylamine hydrochloride) displace the mesylate group via an SN2 reaction.

-

Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield this compound as a yellow liquid.[7]

Synthesis Workflow Diagram

Caption: Workflow for synthesis from the corresponding alcohol.

Protocol 2: Electrophilic Chloromethylation of 2-(Trifluoromethyl)pyridine

An alternative industrial approach involves the direct introduction of the chloromethyl group onto the 2-(trifluoromethyl)pyridine ring via an electrophilic aromatic substitution reaction.[1]

Mechanistic Rationale:

The reaction proceeds through the in-situ formation of a chloromethyl carbocation (ClCH2+) or a related electrophilic species from formaldehyde and hydrochloric acid. The pyridine ring, though deactivated by the electron-withdrawing -CF3 group, is sufficiently nucleophilic to attack this electrophile. The substitution occurs preferentially at the 5-position due to the directing effects of the nitrogen atom and the trifluoromethyl group.

Experimental Protocol:

-

Reagent Preparation: Charge a reaction vessel with 2-(trifluoromethyl)pyridine.

-

Reaction Initiation: Add formaldehyde and concentrated hydrochloric acid.[1]

-

Thermal Conditions: Heat the mixture under reflux to drive the electrophilic substitution.

-

Monitoring and Work-up: Monitor the reaction by GC or TLC. Upon completion, cool the mixture and neutralize it carefully with a base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic phase, and purify via distillation or chromatography.

Chemical Reactivity and Applications in Drug Development

The primary utility of this compound stems from the reactivity of the benzylic-like chloride. This site is highly susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups.[1]

Key Reactions:

-

With N-nucleophiles (Amines): Reaction with primary or secondary amines yields aminomethylpyridine derivatives, a common scaffold in pharmacologically active molecules.

-

With S-nucleophiles (Thiols): Thiolates readily displace the chloride to form thioethers, which are important in various agrochemicals and pharmaceuticals.

-

With O-nucleophiles (Alcohols/Phenols): Alkoxides or phenoxides react to form ether linkages, expanding the structural diversity achievable from this intermediate.

This reactivity is foundational to its role as a building block. The trifluoromethylpyridine core is a "privileged structure" in medicinal chemistry, and the ability to easily append different functionalities via the chloromethyl group allows for the rapid generation of compound libraries for screening and lead optimization.[1] Fluorinated heterocycles are present in over 20% of all marketed medications, underscoring the importance of versatile intermediates like this one.[1]

General Reactivity Diagram

Caption: Nucleophilic substitution reactions.

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of this compound, a combination of analytical techniques is essential. Each method provides orthogonal information, creating a self-validating system for characterization.

| Analytical Technique | Purpose & Expected Results |

| ¹H NMR | Confirms the presence and connectivity of protons. Expect a characteristic singlet for the chloromethyl (-CH₂Cl) protons around δ 4.5-5.0 ppm and signals in the aromatic region for the pyridine ring protons.[1] |

| ¹³C NMR | Verifies the carbon skeleton. Look for signals corresponding to the chloromethyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons.[1] |

| ¹⁹F NMR | Directly detects the fluorine atoms. A singlet is expected for the -CF₃ group, typically around δ -60 ppm, confirming the presence of the trifluoromethyl moiety.[1] |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound, which should match the calculated value of 195.57 g/mol . Analysis of the isotopic pattern for chlorine (³⁵Cl/³⁷Cl) provides further confirmation. |

| HPLC | Quantifies the purity of the sample by separating the main component from any impurities. A high-purity sample will show a single major peak. |

Comparative Analysis with Key Isomers

The precise placement of substituents on the pyridine ring drastically alters a molecule's chemical properties and applications. Understanding these differences is crucial for synthetic planning.

| Compound | CAS Number | Key Structural Difference | Primary Applications |

| This compound | 386715-33-9 | Target compound. | Versatile intermediate for pharmaceuticals and agrochemicals.[1] |

| 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | 175277-52-8 | Additional chloro group at the 3-position. | Intermediate for specific antifungal and insecticide development.[1] |

| 2-(Chloromethyl)-5-(trifluoromethyl)pyridine | 128790-14-7 | Positions of -CH₂Cl and -CF₃ groups are swapped. | Used in the synthesis of ligands for transition-metal catalysis.[1] |

| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | Chloro group directly on the ring instead of a chloromethyl group. | Precursor for herbicides like Fluazifop.[2][3][8] |

Safety, Handling, and Storage

As with any active chemical reagent, proper handling and storage are paramount to ensure safety and maintain compound integrity.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10][11] Avoid contact with skin, eyes, and clothing. Minimize dust or aerosol generation.[9][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10][11] The compound may be light-sensitive, so storage in an amber vial or protected from light is recommended.[9] Keep away from incompatible substances such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[9][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][11]

-

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its well-defined reactivity, combined with the beneficial properties imparted by the trifluoromethyl group, provides chemists with a reliable and versatile platform for the synthesis of complex and biologically active molecules. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for unlocking its full potential in the laboratory and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C7H5ClF3N | CID 2773810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyridine, 5-(chloromethyl)-2-(trifluoromethyl)- (9CI) | 386715-33-9 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

Physicochemical properties of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine

Introduction: A Key Building Block in Modern Chemistry

This compound, identified by CAS Number 386715-33-9, is a fluorinated heterocyclic compound of significant interest to the agrochemical and pharmaceutical industries.[1] Its structure synergistically combines a reactive chloromethyl "handle" with the unique physicochemical characteristics of a trifluoromethylpyridine (TFMP) scaffold.[1] The trifluoromethyl group, a bioisostere of the ethyl group, is renowned for its ability to enhance critical properties of active molecules, including metabolic stability, lipophilicity, and binding affinity, due to the strong electron-withdrawing nature of fluorine atoms.[1][2] Consequently, TFMP derivatives are integral to over 20 commercial pesticides and a growing number of pharmaceutical agents, with many more candidates in clinical trials.[1][2]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound, detailing its chemical identity, reactivity, and the experimental logic for its synthesis and analysis.

Chemical and Physical Identity

A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and development. The key identifiers and computed physical properties for this compound are summarized below. It is critical to note that while experimental data for this specific molecule is limited in publicly available literature, computed properties from reliable databases provide a strong predictive foundation.

| Property | Value | Source(s) |

| CAS Number | 386715-33-9 | [3] |

| Molecular Formula | C₇H₅ClF₃N | [1][3] |

| Molecular Weight | 195.57 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | C1=CC(=NC=C1CCl)C(F)(F)F | [3] |

| InChIKey | PRPAYPBERKUDKO-UHFFFAOYSA-N | [3] |

| XLogP3 (Computed) | 2.2 | [3] |

| Topological Polar Surface Area (Computed) | 12.9 Ų | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 (Nitrogen atom) | [3] |

Synthesis and Reactivity Profile

The utility of this compound as a synthetic intermediate stems from its well-defined reactivity, centered around the two distinct functional moieties: the trifluoromethyl group and the chloromethyl group.

Synthetic Pathway: Electrophilic Chloromethylation

A primary and direct method for synthesizing this compound is the electrophilic chloromethylation of 2-(trifluoromethyl)pyridine.[1] This reaction leverages the electron-donating character of the pyridine ring to direct substitution.

Causality of Experimental Choice: The pyridine ring is activated towards electrophilic substitution. The reaction proceeds via the formation of a chloromethyl carbocation from formaldehyde and hydrochloric acid, which then attacks the electron-rich 5-position of the pyridine ring. This position is favored due to the directing effects of the nitrogen and the trifluoromethyl group.

Core Reactivity: Nucleophilic Substitution

The chloromethyl group at the 5-position is an excellent electrophilic site, making it highly susceptible to nucleophilic substitution. This is the cornerstone of its utility as a building block, allowing for the facile introduction of diverse functional groups.[1]

Key Reactions:

-

Amination: Reaction with primary or secondary amines to form aminomethylpyridine derivatives.

-

Thiolation: Reaction with thiols to yield thioethers.

-

Alkoxylation: Reaction with alcohols or alkoxides to produce ethers.

This reactivity allows chemists to append larger, more complex molecular fragments to the trifluoromethylpyridine core, a common strategy in the synthesis of novel drug candidates and agrochemicals.[1]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of the title compound and the determination of its fundamental properties.

Protocol: Synthesis of this compound

This protocol is based on the electrophilic chloromethylation reaction described in the literature.[1]

Objective: To synthesize this compound from 2-(trifluoromethyl)pyridine.

Materials:

-

2-(Trifluoromethyl)pyridine

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-(trifluoromethyl)pyridine (1.0 eq) and paraformaldehyde (1.5 eq).

-

Acid Addition: Slowly add concentrated HCl (3-5 eq) to the mixture. The addition should be performed in a fume hood due to the evolution of gas.

-

Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture over crushed ice.

-

Workup - Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

-

Workup - Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.

-

Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Protocol: Determination of Melting Point

Objective: To determine the melting point range of a solid crystalline sample.

Materials:

-

Purified solid sample of this compound

-

Capillary tubes

-

Digital melting point apparatus

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Calibration: Calibrate the melting point apparatus using standards with known melting points (e.g., benzoic acid, caffeine).

-

Measurement: Place the capillary tube in the apparatus. Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

Reporting: The melting point is reported as the range T₁ - T₂. A narrow range (<2 °C) is indicative of high purity.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The Globally Harmonized System (GHS) classifications, derived from depositor-supplied data, indicate the following warnings.[3]

| GHS Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[6]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

Conclusion

This compound stands out as a high-value intermediate in discovery chemistry. Its physicochemical profile is dominated by the electron-withdrawing trifluoromethyl group, which imparts enhanced stability and lipophilicity, and the chloromethyl group, which serves as a versatile reactive site for molecular elaboration. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the development of next-generation pharmaceuticals and agrochemicals.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H5ClF3N | CID 2773810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine, a key fluorinated heterocyclic intermediate in the synthesis of advanced agrochemicals and pharmaceuticals. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes information on its physicochemical properties and the solubility of structurally analogous compounds to predict its behavior in a range of common organic solvents. A detailed, field-proven experimental protocol for the precise quantitative determination of its solubility is provided, empowering researchers to generate reliable data for their specific applications. This guide is structured to offer not just procedural steps, but also the scientific rationale behind experimental choices, ensuring a thorough understanding of the principles at play.

Introduction: The Significance of this compound

This compound is a valuable building block in modern synthetic chemistry.[1] Its utility stems from the synergistic combination of a reactive chloromethyl group, which allows for facile nucleophilic substitution, and a trifluoromethylpyridine scaffold that imparts unique physicochemical properties to the final molecule.[1] The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, crucial parameters in the design of bioactive compounds.[1] Consequently, this intermediate is integral to the development of novel pesticides and therapeutic agents.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClF₃N | [1] |

| Molecular Weight | 195.57 g/mol | [1] |

| Appearance | Expected to be a liquid or low-melting solid | |

| Polarity | Moderately polar | Inferred from structure |

The presence of the electronegative trifluoromethyl and chloro groups, along with the nitrogen atom in the pyridine ring, contributes to the molecule's overall polarity. This polarity will be a key determinant of its solubility in different organic solvents.

Solubility Profile in Organic Solvents: A Qualitative Assessment

While specific quantitative solubility data for this compound is scarce, we can infer its likely solubility based on the known behavior of a closely related compound, 2-Chloro-5-(trifluoromethyl)pyridine. This analogous compound is reported to be soluble in a range of organic solvents, including chloroform, dichloromethane, ether, petroleum ether, and toluene, while being insoluble in water.[2] This suggests that this compound will follow the principle of "like dissolves like" and exhibit good solubility in solvents with similar polarity.

Expected Solubility:

-

High Solubility: Expected in polar aprotic solvents such as acetone , ethyl acetate , and dichloromethane , as well as in aromatic hydrocarbons like toluene .

-

Moderate to High Solubility: Expected in polar protic solvents like methanol , ethanol , and isopropanol . The pyridine nitrogen can act as a hydrogen bond acceptor.

-

Low to Negligible Solubility: Expected in non-polar aliphatic hydrocarbons such as hexane and heptane .

-

Insoluble: Expected in water due to the hydrophobic nature of the trifluoromethyl and chloromethyl groups.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the gravimetric "shake-flask" method, a widely accepted and robust technique for determining the solubility of a solid in a liquid solvent.

Principle

A saturated solution is prepared by agitating an excess of the solute in the solvent at a constant temperature until equilibrium is reached. A known volume of the saturated solution is then carefully separated from the undissolved solid, and the mass of the dissolved solute is determined after solvent evaporation.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

-

Preparation of the Solvent-Solute Mixture:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. To avoid disturbing the sediment, it is advisable to draw the liquid from the upper portion of the solution.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any suspended microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it again.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated in g/100 mL using the following formula:

S ( g/100 mL) = [(Mass of vial with solute) - (Mass of empty vial)] / (Volume of filtered solution in mL) * 100

-

Self-Validating System and Causality

-

Excess Solute: The use of an excess of the solid solute is a self-validating mechanism to ensure that the solution is truly saturated.

-

Constant Temperature: Maintaining a constant temperature is critical as solubility is temperature-dependent. Any fluctuations can lead to erroneous results.

-

Equilibration Time: Determining the necessary equilibration time through preliminary experiments ensures that the system has reached a true thermodynamic equilibrium.

-

Filtration: The filtration step is essential to prevent undissolved solid particles from being included in the sample, which would artificially inflate the measured solubility.

Safety Precautions

-

This compound may cause respiratory irritation, skin irritation, and serious eye irritation.[2] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Organic solvents are often flammable and volatile. Work away from ignition sources and ensure proper ventilation.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.

Visualization of Experimental Workflow and Solvent Selection Logic

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining solubility.

Logical Framework for Solvent Selection

The choice of solvent is critical for various applications, from chemical synthesis to formulation. The following diagram outlines a logical approach to solvent selection based on the desired application.

Caption: Solvent selection logic for different applications.

Conclusion for the Field

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. For researchers and drug development professionals, a precise understanding of solubility is not merely an academic exercise but a critical parameter that influences the efficiency of synthetic routes, the viability of purification strategies, and the ultimate success of formulation development. By leveraging the qualitative insights provided and implementing the robust experimental protocol detailed herein, scientists can generate the high-quality, reliable data necessary to accelerate their research and development efforts.

References

1H NMR spectral data of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the ¹H NMR Spectral Data of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of this compound

This compound (CAS No: 386715-33-9) is a molecule of significant interest in medicinal and agricultural chemistry.[1][2] Its utility stems from the synergistic combination of a reactive chloromethyl group, which allows for facile nucleophilic substitution, and the electron-withdrawing trifluoromethyl group on the pyridine scaffold.[1] The trifluoromethyl moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Accurate structural verification and purity assessment are paramount in the synthesis and application of derivatives of this compound, making a thorough understanding of its NMR spectral characteristics essential.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are derived from the analysis of similar compounds, such as 5-bromo-2-(trifluoromethyl)pyridine, and the known effects of substituents on the pyridine ring.[3]

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment |

| H-3 | ~ 7.85 | d | ~ 8.2 | 1H | Pyridine Ring Proton |

| H-4 | ~ 8.10 | dd | ~ 8.2, 2.0 | 1H | Pyridine Ring Proton |

| H-6 | ~ 8.85 | d | ~ 2.0 | 1H | Pyridine Ring Proton |

| -CH₂Cl | ~ 4.70 | s | - | 2H | Chloromethyl Protons |

Disclaimer: These are predicted values based on scientific principles and data from analogous compounds. Actual experimental values may vary based on solvent, concentration, and instrument.

Spectral Interpretation and Rationale

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals, corresponding to the three aromatic protons on the pyridine ring and the two protons of the chloromethyl group.

The Aromatic Region (7.0 - 9.0 ppm)

The pyridine ring protons are significantly deshielded due to the aromatic ring current and the presence of two strongly electron-withdrawing groups: the trifluoromethyl (-CF₃) group and the nitrogen atom within the ring.

-

H-6: This proton, being ortho to the nitrogen atom, is expected to be the most deshielded, appearing at the lowest field (~8.85 ppm). It should appear as a doublet with a small coupling constant (J ≈ 2.0 Hz) due to meta-coupling with H-4.

-

H-4: This proton is ortho to the chloromethyl group and meta to the trifluoromethyl group. It is expected to resonate around 8.10 ppm. Its signal should be a doublet of doublets (dd) due to ortho-coupling with H-3 (J ≈ 8.2 Hz) and meta-coupling with H-6 (J ≈ 2.0 Hz).

-

H-3: This proton is ortho to the trifluoromethyl group and is expected to be found at approximately 7.85 ppm. It will appear as a doublet due to ortho-coupling with H-4 (J ≈ 8.2 Hz).

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic environment of the pyridine ring, leading to the downfield shifts of the ring protons.[1]

The Aliphatic Region (4.5 - 5.0 ppm)

-

-CH₂Cl Protons: The two protons of the chloromethyl group are chemically equivalent and are deshielded by the adjacent electronegative chlorine atom. Their signal is anticipated to be a singlet around 4.70 ppm.[1] This is consistent with the typical chemical shift range for protons on a carbon adjacent to a chlorine atom and an aromatic ring.

Molecular Structure and Proton Assignments

The relationship between the protons and their predicted signals can be visualized as follows:

Caption: Molecular structure and predicted ¹H NMR assignments.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data for this compound, the following protocol is recommended. This protocol is designed as a self-validating system, incorporating standard best practices in NMR spectroscopy.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common and suitable choice.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Filtration (if necessary): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. A good shim should result in a narrow half-height linewidth for the TMS signal.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is appropriate.

-

Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Use a delay of 1-2 seconds.

-

Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally adequate.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons for each.

-

Peak Picking: Identify the chemical shift of each signal.

Experimental Workflow Diagram

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound. By leveraging data from analogous structures and fundamental NMR principles, we have established a reliable set of expected spectral parameters. The detailed experimental protocol outlined herein offers a robust framework for researchers to acquire high-quality data for this and similar compounds. A thorough understanding and application of these spectroscopic methods are crucial for ensuring the structural integrity and purity of such vital chemical building blocks in the fields of drug discovery and agrochemical development.

References

Navigating the Spectral Landscape: A Deep Dive into the ¹³C NMR Chemical Shifts of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative of Structural Precision in Modern Drug Discovery

In the intricate world of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone for organic chemists. It provides a detailed carbon framework of a molecule, offering profound insights into its electronic environment and connectivity. This guide focuses on a molecule of significant interest in medicinal chemistry, 5-(Chloromethyl)-2-(trifluoromethyl)pyridine. The presence of a trifluoromethyl group, a common bioisostere, and a reactive chloromethyl handle makes this scaffold a valuable building block for a diverse range of therapeutic agents. Understanding its ¹³C NMR spectrum is not merely an academic exercise but a critical step in ensuring the identity, purity, and stability of intermediates and final active pharmaceutical ingredients (APIs).

This technical guide eschews a rigid, templated approach. Instead, it is structured to provide a comprehensive and intuitive understanding of the ¹³C NMR characteristics of this compound. We will delve into the predicted chemical shifts, the rationale behind their assignment based on fundamental principles and substituent effects, and a comparative analysis with structurally related analogs. Furthermore, this guide will equip the reader with a robust, field-proven protocol for acquiring high-quality ¹³C NMR data for such compounds.

Predicted ¹³C NMR Chemical Shifts: A Quantitative Overview

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 148.5 (q, J ≈ 35 Hz) |

| C3 | 121.0 |

| C4 | 138.0 |

| C5 | 135.5 |

| C6 | 151.0 |

| -CH₂Cl | 44.5 |

| -CF₃ | 122.5 (q, J ≈ 274 Hz) |

Disclaimer: These are computationally predicted values and may differ slightly from experimental results.

Visualizing the Molecular Architecture

To facilitate a clear understanding of the spectral assignments, the molecular structure of this compound with IUPAC numbering is presented below.

Caption: Molecular structure of this compound with carbon numbering.

Spectral Assignment and Rationale: Deconstructing the Data

The assignment of each resonance in the predicted spectrum is based on a synthesis of established principles of ¹³C NMR spectroscopy and a deep understanding of substituent effects on the pyridine ring.

-

C2 (δ ≈ 148.5 ppm): This carbon is directly attached to the nitrogen atom and the strongly electron-withdrawing trifluoromethyl group. The nitrogen atom itself has a deshielding effect on the adjacent carbons. The trifluoromethyl group, with its powerful inductive electron withdrawal (-I effect), further deshields this carbon, shifting it significantly downfield. The signal is expected to appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

-

C6 (δ ≈ 151.0 ppm): Similar to C2, C6 is adjacent to the nitrogen atom and is therefore significantly deshielded. Its chemical shift is predicted to be the most downfield among the ring carbons.

-

C4 (δ ≈ 138.0 ppm): This carbon is in the para position relative to the nitrogen atom and in the meta position to both substituents. Its chemical shift is influenced by the overall electronic nature of the substituted pyridine ring.

-

C5 (δ ≈ 135.5 ppm): The carbon bearing the chloromethyl group is deshielded due to the electronegativity of the chlorine atom, albeit to a lesser extent than the carbons adjacent to the nitrogen or the trifluoromethyl group.

-

C3 (δ ≈ 121.0 ppm): This carbon is predicted to be the most upfield of the pyridine ring carbons. It is situated meta to the nitrogen and the trifluoromethyl group, and ortho to the chloromethyl group.

-

-CF₃ (δ ≈ 122.5 ppm): The carbon of the trifluoromethyl group itself resonates in the aliphatic region but is significantly deshielded by the three attached fluorine atoms. A characteristic feature is the large one-bond carbon-fluorine coupling constant (¹JCF), which results in a distinct quartet in the proton-coupled ¹³C NMR spectrum.

-

-CH₂Cl (δ ≈ 44.5 ppm): The carbon of the chloromethyl group appears in the typical aliphatic region for a carbon attached to a chlorine atom. The electronegativity of the chlorine atom causes a downfield shift compared to an unsubstituted methyl group.

The Interplay of Substituent Effects: A Comparative Analysis

To substantiate our predicted chemical shifts and provide a deeper understanding of the electronic effects at play, a comparative analysis with experimentally determined ¹³C NMR data of analogous compounds is invaluable.

Table 2: Experimental ¹³C NMR Chemical Shifts of Analogous Pyridine Derivatives (in CDCl₃)

| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Other (ppm) | Reference |

| Pyridine | 150.3 | 123.9 | 135.9 | 123.9 | 150.3 | - | [1][2] |

| 2-(Trifluoromethyl)pyridine | 149.7 (q) | 120.3 | 137.1 | 126.9 | 146.9 | 122.1 (q, CF₃) | [3] |

| 2-Chloro-5-methylpyridine | 150.1 | 123.5 | 138.9 | 130.5 | 148.0 | 17.6 (CH₃) | |

| 2-Chloro-5-(trifluoromethyl)pyridine | 149.9 | 121.4 (q) | 136.2 | 134.1 (q) | 145.2 | 121.8 (q, CF₃) | [4][5] |

Analysis of Substituent Effects:

-

Trifluoromethyl Group (-CF₃): The -CF₃ group is a potent electron-withdrawing group primarily through its strong inductive effect (-I). Comparing 2-(trifluoromethyl)pyridine with pyridine, we observe a significant upfield shift for C2 and C6, and a downfield shift for C4. The carbon of the -CF₃ group itself gives a characteristic quartet around 122 ppm.[3]

-

Chloromethyl Group (-CH₂Cl): The chloromethyl group is also electron-withdrawing due to the electronegativity of the chlorine atom. In 2-chloro-5-methylpyridine, the methyl group is a weak electron-donating group. The chloromethyl group in our target molecule will have a more pronounced electron-withdrawing effect than a methyl group, influencing the chemical shifts of the ring carbons.

-

Combined Effects: In this compound, the powerful electron-withdrawing nature of the -CF₃ group at the 2-position dominates the electronic landscape of the pyridine ring. The chloromethyl group at the 5-position further contributes to the overall electron deficiency of the ring. This synergy of electron-withdrawing effects is reflected in the predicted downfield shifts of the ring carbons compared to unsubstituted pyridine.

Experimental Protocol: A Self-Validating System for Data Acquisition

To ensure the acquisition of high-fidelity and reproducible ¹³C NMR data for this compound, the following detailed experimental protocol is recommended.

1. Sample Preparation:

- Weigh approximately 20-50 mg of the solid compound.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for a wide range of organic compounds and its well-defined solvent residual peak (δ ≈ 77.16 ppm).[6]

- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

- Use a spectrometer with a proton frequency of at least 400 MHz (which corresponds to a ¹³C frequency of approximately 100 MHz).

- Tune and match the probe for ¹³C observation.

- Lock the spectrometer on the deuterium signal of the CDCl₃.

- Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

3. Acquisition Parameters for a Standard ¹³C{¹H} Spectrum:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

- Spectral Width (SW): 200-250 ppm to ensure all carbon signals are captured.

- Acquisition Time (AQ): 1-2 seconds.

- Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for quantitative accuracy, especially for quaternary carbons which have longer relaxation times.

- Number of Scans (NS): 1024 or more, depending on the sample concentration. ¹³C has a low natural abundance (1.1%), necessitating a larger number of scans to achieve a good signal-to-noise ratio.

- Temperature: 298 K (25 °C).

4. Data Processing:

- Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

- Perform a Fourier transform.

- Phase the spectrum carefully to obtain pure absorption lineshapes.

- Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the CDCl₃ triplet to 77.16 ppm.

- Integrate the signals (note: in standard ¹³C{¹H} spectra, integrals are not always proportional to the number of carbons due to varying relaxation times and the Nuclear Overhauser Effect).

Workflow for Spectral Analysis and Interpretation

The process of analyzing and interpreting the ¹³C NMR spectrum of a novel compound like this compound follows a logical and systematic workflow.

Caption: A streamlined workflow for the acquisition and interpretation of ¹³C NMR data.

Conclusion: From Spectrum to Structure with Confidence

This in-depth technical guide provides a comprehensive framework for understanding the ¹³C NMR chemical shifts of this compound. By integrating computational predictions with a thorough analysis of substituent effects and comparative data from analogous compounds, we have established a reliable basis for spectral assignment. The detailed experimental protocol outlined herein ensures that researchers can acquire high-quality, reproducible data, a critical factor in the rigorous process of drug development. As a Senior Application Scientist, I emphasize that a nuanced understanding of the interplay between molecular structure and spectroscopic output is not just beneficial but essential for accelerating innovation and ensuring the integrity of scientific discovery.

References

- 1. testbook.com [testbook.com]

- 2. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR spectrum [chemicalbook.com]

- 5. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine

Introduction: The Analytical Imperative for a Key Synthetic Building Block

5-(Chloromethyl)-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure synergistically combines a reactive chloromethyl group, ideal for nucleophilic substitution, with the potent electron-withdrawing properties of a trifluoromethyl group on a pyridine scaffold.[1][2] This unique combination makes it a critical building block for synthesizing novel active ingredients, from pesticides to advanced drug candidates.[1][3][4] The trifluoromethylpyridine (TFMP) moiety is found in over 20% of marketed medications and is known to enhance metabolic stability and biomolecular affinity.[1]

Given its role in complex syntheses, the unambiguous structural confirmation and purity assessment of this compound are paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide provides a comprehensive, in-depth analysis of the mass spectrometric behavior of this molecule, detailing predictive fragmentation pathways and offering field-proven protocols for its characterization. We will explore methodologies based on both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), providing researchers with the necessary framework to achieve robust and reliable analytical results.

Part 1: Foundational Strategy - Physicochemical Properties and Ionization Method Selection

The molecular structure of this compound dictates the optimal analytical approach. With a molecular weight of 195.57 g/mol and a likely combustible liquid nature, the compound possesses sufficient volatility for GC-based analysis.[1][5] Gas chromatography offers excellent separation for volatile and semi-volatile compounds, making GC-MS a primary technique for both identification and purity assessment.[6][7][8] The standard ionization technique for GC-MS, Electron Ionization (EI), is a hard ionization method that imparts significant energy, leading to extensive and reproducible fragmentation patterns that serve as a molecular fingerprint.[9][10]

Alternatively, for analyses where the compound is part of a more complex, less volatile mixture or when softer ionization is desired to preserve the molecular ion, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation in the source.[9] Fragmentation can then be induced in a controlled manner within the mass spectrometer using Collision-Induced Dissociation (CID), providing structural insights through tandem mass spectrometry (MS/MS).[11][12]

The choice between EI and ESI is therefore a strategic one:

-

GC-EI-MS is ideal for purity analysis of the neat compound and for creating a reference mass spectrum for library matching. Its strength lies in the detailed, reproducible fragmentation it provides.

-

LC-ESI-MS/MS is superior for analyzing the compound in complex matrices (e.g., reaction mixtures, biological samples) and for targeted quantification, offering high sensitivity and specificity.

Part 2: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) Analysis

Under EI conditions (typically 70 eV), this compound will undergo fragmentation through predictable pathways driven by the stability of the resulting ions and neutral losses.

Predicted Molecular Ion and Isotopic Pattern

The first crucial observation in the mass spectrum will be the molecular ion (M⁺˙). For C₇H₅ClF₃N, the monoisotopic mass is 195.0063 Da.[5] A key confirmatory feature will be the isotopic signature of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively.[13] This results in a characteristic M⁺˙ to [M+2]⁺˙ peak ratio of roughly 3:1.[14][15] Observing this pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

| Predicted Ion | Monoisotopic m/z (³⁵Cl) | Monoisotopic m/z (³⁷Cl) | Expected Intensity Ratio |

| [M]⁺˙ | 195.0063 | 197.0034 | ~3:1 |

Key Fragmentation Pathways under Electron Ionization

The fragmentation of the molecular ion is governed by the relative strengths of its bonds and the stability of the resulting fragments. The chloromethyl group and the trifluoromethyl group are key drivers of the fragmentation cascade.

-

Loss of Chlorine Radical (•Cl): A primary and highly favorable fragmentation step is the cleavage of the C-Cl bond to lose a chlorine radical (•Cl). This results in a stable benzylic-type carbocation at m/z 160. This is often a prominent peak in the spectrum of chloromethylated aromatic compounds.[16]

-

Loss of the Chloromethyl Radical (•CH₂Cl): Cleavage of the bond between the pyridine ring and the chloromethyl group will result in the loss of a •CH₂Cl radical (mass 49 Da for ³⁵Cl). This leads to the formation of the 2-(trifluoromethyl)pyridine cation at m/z 146.

-

Formation of the Tropylium-type Ion: Following the loss of the chlorine radical, the resulting ion at m/z 160 can undergo rearrangement and subsequent loss of HCN (27 Da) from the pyridine ring, a common fragmentation for pyridine derivatives, to form a highly stable ion.

-

Loss of Trifluoromethyl Radical (•CF₃): The C-CF₃ bond is strong, but loss of the •CF₃ radical (mass 69 Da) can occur, leading to a fragment ion at m/z 126.

DOT Script for GC-EI-MS Fragmentation Pathway

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 100 µg/mL solution of the compound in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

-

GC Conditions:

-

Injector: Split/splitless, set to 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 300.

-

Data Acquisition: Full scan mode.

-

This protocol provides a self-validating system. The retention time from the GC provides one layer of identification, while the full scan mass spectrum, including the correct molecular ion, isotopic pattern, and characteristic fragments, provides definitive structural confirmation.

Part 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) Analysis

For LC-MS analysis, soft ionization (ESI) in positive ion mode is most appropriate, as the pyridine nitrogen is readily protonated. This will primarily form the protonated molecule, [M+H]⁺.

Precursor Ion and MS/MS Fragmentation

The precursor ion for MS/MS experiments will be the protonated molecule at m/z 196.0141 (for ³⁵Cl). Fragmentation is then induced via collision with an inert gas (e.g., argon or nitrogen) in a collision cell.[12][17] The resulting product ions will differ from those seen in EI-MS due to the different precursor ion and energy transfer mechanism.

-

Loss of HCl: A likely fragmentation pathway for the [M+H]⁺ ion is the neutral loss of hydrogen chloride (HCl, mass 36 Da). This would generate a carbocation at m/z 160.

-

Loss of Trifluoromethane (CHF₃): Rearrangement and loss of neutral trifluoromethane (mass 70 Da) could occur, though this is generally less common than losses involving the more labile chloromethyl group.

-

Ring Fragmentation: At higher collision energies, fragmentation of the pyridine ring itself can occur, leading to smaller, characteristic fragment ions.[18]

DOT Script for LC-ESI-MS/MS Fragmentation Workflow

Caption: Workflow for LC-ESI-MS/MS analysis using a triple quadrupole instrument.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Instrumentation: Utilize a high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

MS Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Data Acquisition: Perform a full scan to identify the [M+H]⁺ precursor ion. Then, create a product ion scan method selecting m/z 196.0 as the precursor and scan for products from m/z 50-200. Optimize collision energy (typically 10-40 eV) to maximize the intensity of characteristic fragment ions.

-

Part 4: Data Validation through High-Resolution Mass Spectrometry (HRMS)

For unequivocal formula confirmation, High-Resolution Mass Spectrometry (HRMS) is indispensable.[19] Instruments like Orbitrap or Time-of-Flight (TOF) analyzers can measure mass with high accuracy (typically < 5 ppm).[20][21][22] This allows the elemental composition of the parent ion and its fragments to be determined with high confidence, distinguishing it from other isobaric interferences.[19]

| Ion | Elemental Composition | Calculated Exact Mass | Required Mass Accuracy (ppm) |

| [M]⁺˙ | C₇H₅³⁵ClF₃N | 195.00626 | < 5 |

| [M+H]⁺ | C₇H₆³⁵ClF₃N | 196.01414 | < 5 |

| [M-Cl]⁺ | C₇H₅F₃N | 160.03958 | < 5 |

An accurate mass measurement within 5 ppm of the calculated exact mass provides a very high degree of confidence in the assigned elemental formula.[23] This, combined with the specific fragmentation patterns and isotopic distributions, forms a powerful, self-validating system for structural elucidation.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that can be tailored to specific analytical needs. GC-EI-MS provides a robust method for identity confirmation and purity assessment, yielding a rich, fingerprint-like fragmentation pattern and a clear isotopic signature. LC-ESI-MS/MS offers high sensitivity and specificity for analysis in complex mixtures and for quantitative applications. The integration of high-resolution mass measurement provides the ultimate level of confidence in structural assignment. By understanding the fundamental principles of ionization and predictable fragmentation pathways detailed in this guide, researchers and drug development professionals can effectively leverage mass spectrometry to characterize this vital chemical intermediate, ensuring the integrity and quality of their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C7H5ClF3N | CID 2773810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. m.youtube.com [m.youtube.com]

- 10. web.uvic.ca [web.uvic.ca]

- 11. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]

- 14. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Ultraviolet photodissociation and collision-induced dissociation for qualitative/quantitative analysis of low molecular weight compounds by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Making sure you're not a bot! [mostwiedzy.pl]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Ultrahigh resolution mass spectrometry and accurate mass measurements for high-throughput food lipids profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]

- 23. Accurate Mass [ucimsf.ps.uci.edu]

An In-depth Technical Guide to the FT-IR Spectrum of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine

Senior Application Scientist Note: This document provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine. The interpretation and methodologies described herein are synthesized from established spectroscopic principles and data from structurally related compounds. This guide is intended for researchers and professionals in drug development and chemical synthesis for identity confirmation, quality control, and structural elucidation.

Introduction: The Analytical Significance of a Substituted Pyridine

This compound (CAS No: 386715-33-9) is a halogenated pyridine derivative of significant interest in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a pyridine core substituted with both a trifluoromethyl group and a chloromethyl group, presents a unique combination of functional moieties that are critical to its reactivity and potential biological activity.[3]

FT-IR spectroscopy serves as a rapid, non-destructive, and highly specific analytical technique for the structural characterization of such molecules.[4] By measuring the absorption of infrared radiation by molecular vibrations, an FT-IR spectrum provides a unique chemical "fingerprint."[5] For this compound, this technique is invaluable for:

-

Identity Verification: Confirming the presence of key functional groups (CF₃, CH₂Cl, pyridine ring).

-

Quality Control: Detecting impurities or variations between synthesis batches.

-

Reaction Monitoring: Tracking the appearance or disappearance of specific vibrational bands during a chemical reaction.

This guide details the theoretical basis for the vibrational spectrum of this molecule, provides a robust experimental protocol for data acquisition, and offers a detailed interpretation of the resulting FT-IR spectrum.

Molecular Structure and Predicted Vibrational Modes

The FT-IR spectrum of this compound is dictated by the vibrational modes of its distinct structural components. Understanding these components is the foundation of spectral interpretation.

-

Pyridine Ring: This aromatic heterocyclic system gives rise to several characteristic vibrations. These include C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending modes. The substitution pattern significantly influences the exact frequencies of these modes.[6][7]

-

Trifluoromethyl (-CF₃) Group: The C-F bonds in the trifluoromethyl group are highly polar. This results in intense, sharp absorption bands corresponding to symmetric and asymmetric stretching vibrations. These bands are often the most prominent features in the spectrum and are highly characteristic.[6][8]

-

Chloromethyl (-CH₂Cl) Group: This functional group introduces vibrations from the methylene (-CH₂) unit and the carbon-chlorine bond. These include symmetric and asymmetric C-H stretching, -CH₂- scissoring (bending) vibrations, and the C-Cl stretching vibration.[9][10]

The overall spectrum is a superposition of these individual vibrational modes, creating a unique pattern that can be used for definitive identification.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines the methodology for obtaining a high-quality FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for liquid or solid samples with minimal preparation.

Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector, capable of scanning the mid-IR region (4000–400 cm⁻¹).

-

ATR Accessory: A single-bounce diamond or zinc selenide (ZnSe) ATR crystal.

-

Sample: this compound, CAS 386715-33-9.[11]

-

Solvent: Isopropanol or acetone for cleaning.

-

Wipes: Lint-free laboratory wipes.

Step-by-Step Data Acquisition Workflow

-

Instrument Preparation:

-

Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

-

-

ATR Crystal Cleaning:

-

Clean the surface of the ATR crystal using a lint-free wipe lightly dampened with isopropanol.

-

Allow the solvent to fully evaporate.

-

-

Background Spectrum Collection:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient environment and the instrument's response, which will be subtracted from the sample spectrum.

-

Rationale: This step is critical to remove contributions from the atmosphere (CO₂ peaks around 2360 cm⁻¹ and water vapor bands) and the ATR crystal itself, ensuring that the final spectrum contains only information from the sample.[12]

-

-

Sample Application:

-

Place a small drop (for liquids) or a few milligrams (for solids) of this compound directly onto the center of the ATR crystal.

-

If the sample is a solid, use the ATR's pressure arm to ensure firm and even contact between the sample and the crystal surface.

-

Rationale: Good contact is essential for the evanescent wave to penetrate the sample effectively, yielding a strong, high-quality signal.

-

-

Sample Spectrum Collection:

-

Acquire the sample spectrum using the parameters specified in Table 1.

-

-

Post-Acquisition Cleanup:

-

Clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

-

Verify the crystal is clean by collecting a new spectrum and ensuring no sample peaks remain.

-

Table 1: Recommended FT-IR Data Acquisition Parameters

| Parameter | Recommended Value | Rationale |

| Wavenumber Range | 4000 – 400 cm⁻¹ | Covers the entire mid-infrared region where fundamental molecular vibrations occur. |

| Resolution | 4 cm⁻¹ | Provides sufficient detail to resolve most characteristic bands without introducing excessive noise. |

| Number of Scans | 16 - 32 | Co-adding multiple scans improves the signal-to-noise ratio (S/N) for a cleaner spectrum. |

| Apodization | Happ-Genzel | A standard function that provides a good balance between peak shape and resolution. |

Diagram: Experimental Workflow

Caption: A streamlined workflow for acquiring an FT-IR spectrum using an ATR accessory.

Spectral Interpretation: Decoding the Molecular Fingerprint

The FT-IR spectrum of this compound can be divided into distinct regions, each providing specific structural information. The expected absorption bands are detailed in Table 2 and discussed below.

High-Frequency Region (4000 - 2500 cm⁻¹)

-

Aromatic C-H Stretch (3100 - 3000 cm⁻¹): Weak to medium sharp bands are expected in this region, corresponding to the stretching vibrations of the C-H bonds on the pyridine ring. For heteroaromatic systems, these often appear just above 3000 cm⁻¹.[6]

-

Aliphatic C-H Stretch (3000 - 2850 cm⁻¹): The symmetric and asymmetric stretching vibrations of the C-H bonds in the chloromethyl (-CH₂Cl) group will appear here. These are typically of medium intensity.

Double-Bond Region (2000 - 1400 cm⁻¹)

-

Pyridine Ring Stretching (1650 - 1400 cm⁻¹): A series of sharp, medium-to-strong bands will be present, arising from the C=C and C=N stretching vibrations within the aromatic ring. Pyridine derivatives commonly show characteristic bands in the 1650-1550 cm⁻¹ range.[6][9]

-

-CH₂- Scissoring (1470 - 1420 cm⁻¹): The in-plane bending (scissoring) mode of the methylene group is expected in this region. This band can sometimes overlap with the lower-frequency ring stretching modes.[10]

Fingerprint Region (1400 - 400 cm⁻¹)

This region contains a wealth of structural information from complex bending and stretching vibrations. While difficult to interpret from first principles alone, it is highly unique to the molecule.[5]

-

C-F Stretching (1350 - 1100 cm⁻¹): This is the most diagnostically significant area for this molecule. The trifluoromethyl group will produce one or more very strong and sharp absorption bands due to asymmetric and symmetric C-F stretching. These are often the most intense peaks in the entire spectrum.[6][8]

-

Pyridine Ring Bending (1200 - 1000 cm⁻¹): Various in-plane C-H bending and ring deformation modes appear here.

-

C-Cl Stretching (800 - 600 cm⁻¹): A medium to weak absorption corresponding to the C-Cl stretching vibration of the chloromethyl group is expected in this range.[9] The exact position can be sensitive to the overall molecular structure.

-

Out-of-Plane Bending: Below 900 cm⁻¹, complex out-of-plane C-H bending and ring puckering modes will be present, which are highly characteristic of the substitution pattern on the pyridine ring.

Diagram: Structure-Spectrum Correlation

Caption: Correlation of molecular functional groups to their characteristic FT-IR absorption regions.

Summary of Key Vibrational Assignments

The following table summarizes the expected vibrational frequencies and their assignments for this compound.

Table 2: Predicted FT-IR Bands and Assignments

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100 - 3000 | Weak - Medium | C-H Stretch | Pyridine Ring |

| 3000 - 2850 | Medium | C-H Asymmetric & Symmetric Stretch | -CH₂Cl |

| 1650 - 1550 | Medium - Strong | C=C and C=N Ring Stretch | Pyridine Ring |

| 1470 - 1420 | Medium | CH₂ Scissoring (Bending) | -CH₂Cl |

| 1350 - 1100 | Very Strong, Sharp | C-F Asymmetric & Symmetric Stretch | -CF₃ |

| 1200 - 1000 | Medium | C-H In-plane Bending / Ring Modes | Pyridine Ring |

| 800 - 600 | Medium - Weak | C-Cl Stretch | -CH₂Cl |

Conclusion

The FT-IR spectrum of this compound is a powerful tool for its unambiguous identification. The key diagnostic features are the very strong and sharp C-F stretching absorptions between 1350-1100 cm⁻¹, the series of pyridine ring stretching bands between 1650-1400 cm⁻¹, and the C-H stretching bands above 2850 cm⁻¹. The C-Cl stretch provides a confirmatory peak in the lower fingerprint region. By following the detailed experimental protocol and using the provided spectral interpretation guide, researchers can confidently use FT-IR spectroscopy for the routine analysis and quality assurance of this important chemical intermediate.

References

- 1. Pyridine, 5-(chloromethyl)-2-(trifluoromethyl)- (9CI) | 386715-33-9 [chemicalbook.com]

- 2. Pyridine, 5-(chloromethyl)-2-(trifluoromethyl)- (9CI) | 386715-33-9 [chemicalbook.com]

- 3. This compound | C7H5ClF3N | CID 2773810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. azooptics.com [azooptics.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. Pyridine, 5-(chloromethyl)-2-(trifluoromethyl)- (9CI) CAS#: 386715-33-9 [m.chemicalbook.com]

- 12. rsc.org [rsc.org]